Oral Anticonstipation Efficacy in Morphine‑Induced Constipation Model: Compound 19 vs. NAP and Methylnaltrexone
In a carmine red dye gastrointestinal transit assay using morphine‑treated mice (5 mg/kg, s.c.), orally administered mu opioid receptor antagonist 1 (compound 19) restored GI motility by 75% relative to morphine‑impaired baseline. At the same oral dose, neither NAP nor methylnaltrexone (MNTX) produced any significant reversal of morphine‑induced constipation [1]. This represents a qualitative functional advantage unique to compound 19 among tested PAMORAs under oral dosing conditions.
| Evidence Dimension | Reversal of morphine‑induced GI motility inhibition (carmine red dye assay, oral administration) |
|---|---|
| Target Compound Data | 75% improvement in GI transit (p.o.) |
| Comparator Or Baseline | NAP: no significant effect (p.o., same dose); Methylnaltrexone: no significant effect (p.o., same dose) |
| Quantified Difference | Compound 19: 75% reversal; NAP and MNTX: ~0% reversal |
| Conditions | Mouse model; morphine 5 mg/kg s.c.; compounds administered by oral gavage; carmine red dye GI transit assay; dose matching across compounds |
Why This Matters
Oral route is clinically preferred for OIC treatment; only compound 19 demonstrates oral anticonstipation efficacy among the tested PAMORA candidates, making it the appropriate tool compound for oral OIC research.
- [1] Huang B, Li M, Klongkumnuankarn P, et al. Rational Design, Chemical Syntheses, and Biological Evaluations of Peripherally Selective Mu Opioid Receptor Ligands as Potential Opioid Induced Constipation Treatment. J Med Chem. 2022;65(6):4991-5003. PMID: 35255683. (Data from Figure 4 and accompanying text: compound 19 p.o. 75% GI motility improvement; NAP and MNTX no significant effect at same oral dose.) View Source
